![molecular formula C11H15N3 B568630 [2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine CAS No. 117776-78-0](/img/structure/B568630.png)
[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine” is a compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years due to their significant role in cell biology and their application as biologically active compounds for the treatment of various disorders . The newly synthesized compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Molecular Structure Analysis
The molecular structure of “[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
The chemical reactions involving “[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine” can be complex and varied. For example, it can be involved in the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine” can be determined using various analytical techniques. For example, its molecular formula, yield, melting point, and spectral data can be obtained through techniques such as FT-IR, 1H-NMR, and ESI-MS .Safety and Hazards
Future Directions
The future directions for “[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine” could involve further structural modification and optimization to obtain drug candidates with effective anti-viral activities in vivo . This is especially relevant given the current global health scenario and the urgent need for effective antiviral drugs.
properties
IUPAC Name |
1-(1H-indol-3-yl)propan-2-ylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8(14-12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13-14H,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNVZMWHMHUXRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

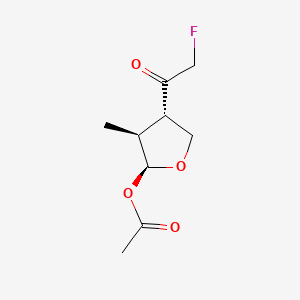

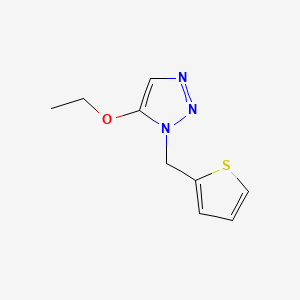
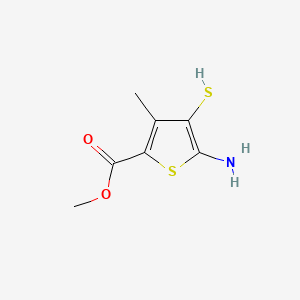

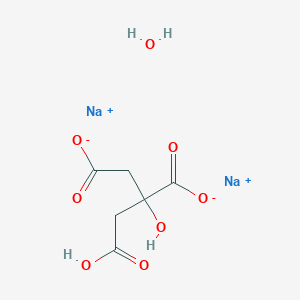

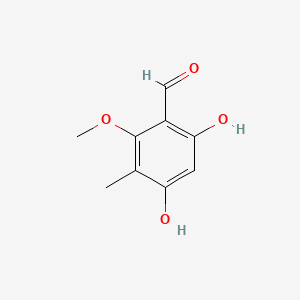
![Thieno[2',3':4,5]cyclopenta[1,2-b]azirene](/img/structure/B568565.png)